1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . Pyrazolo[3,4-d]pyrimidin-4-one derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . For instance, one study reported the synthesis of a yellow solid with an 80% yield, melting point of 328–330 °C, and specific IR and NMR characteristics . Another study focused on the synthesis and the action mechanism of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various spectroscopic techniques, such as IR and NMR . For example, one study reported specific IR and 1H NMR values for a synthesized compound . Another study reported the computed HOMO-LUMO energy, indicating that charge exchange takes place inside the molecule .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For instance, one study reported that the synthesized compounds exhibited promising antiviral activity . Another study highlighted the different synthesis methods and the pharmacological properties of pyrazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various techniques . For instance, one study reported the melting point, IR, and NMR characteristics of a synthesized compound . Another study reported the yield, melting point, and specific IR and NMR characteristics of a synthesized compound .
Scientific Research Applications
Synthesis and Chemical Properties
Facile Preparation Techniques : Miyashita et al. (1990) described methods for the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including derivatives like the specified compound, through reactions involving amino-pyrazole-carboxamide and ethyl alcanoates (Miyashita et al., 1990).
Catalytic Synthesis Methods : Heravi et al. (2007) reported on a catalytic method using heteropolyacids for synthesizing derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones (Heravi et al., 2007).
Biological and Medicinal Applications
Herbicidal Activity : Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, noting their herbicidal activity, particularly against Brassica napus and Echinochloa crusgalli (Luo et al., 2017).
Anticancer and Anti-Inflammatory Properties : El-Tombary (2013) explored the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, finding some compounds with significant activity and minimal ulcerogenic effects (El-Tombary, 2013).
Antiviral and Antitumor Activities : Petrie et al. (1985) prepared pyrazolo[3,4-d]pyrimidine ribonucleosides and tested them for biological activity, noting significant activity against measles and moderate antitumor activity against leukemia (Petrie et al., 1985).
Adenosine Receptor Affinity : Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, studying their affinity for A1 adenosine receptors, with some compounds showing notable activity (Harden et al., 1991).
Fungicidal Activities : Wang et al. (2004) developed a novel method for synthesizing 6-alkylamino-3-alkylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, some of which exhibited good fungicidal activity (Wang et al., 2004).
Structural and Chemical Analysis
Hydrogen-Bonded Chains in Isostructural Compounds : Portilla et al. (2005) investigated the hydrogen-bonded chains in isostructural compounds of pyrazolo[3,4-d]pyrimidine, highlighting the molecular interactions and structures (Portilla et al., 2005).
Hydrogen-Bonded Dimer Formation : Quiroga et al. (2010) studied the formation of hydrogen-bonded dimers in certain pyrazolo[3,4-b]pyridine derivatives, including a detailed analysis of molecular structure and bonding (Quiroga et al., 2010).
Safety And Hazards
The safety and hazards associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied in various contexts . For example, one study reported that the application of a synthesized compound did not injure the growth or reproduction of Italian bees . Another study reported that a synthesized compound exhibited promising antifungal activity .
Future Directions
The future directions for the study of pyrazolo[3,4-d]pyrimidin-4-one derivatives are promising . For instance, one study aimed to design and synthesize a new series of isatin derivatives and greatly enhance their cytotoxic activity . Another study reported the development of 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors as potential adjuncts to ovarian cancer chemotherapy .
properties
IUPAC Name |
1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCYRTXMSZFCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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